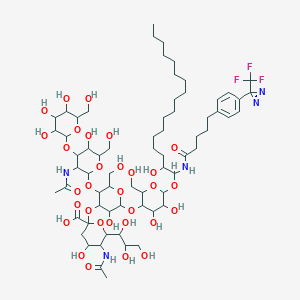
N-Diazirinyl-lyso-G(M1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Diazirinyl-lyso-G(M1) is a compound that has been gaining attention in the scientific community due to its potential applications in biochemical research. This molecule is a derivative of the ganglioside GM1, which is a glycosphingolipid found in the cell membrane of various tissues. N-Diazirinyl-lyso-G(M1) has a unique structure that makes it useful for studying protein-lipid interactions and other cellular processes.
Mecanismo De Acción
The mechanism of action of N-Diazirinyl-lyso-G(M1) involves its ability to covalently attach to nearby proteins through the activated diazirine group. This covalent attachment allows for the identification and study of proteins that interact with GM1 in the cell membrane.
Efectos Bioquímicos Y Fisiológicos
N-Diazirinyl-lyso-G(M1) has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of various enzymes involved in lipid metabolism. Additionally, this molecule has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Diazirinyl-lyso-G(M1) in lab experiments is its ability to covalently attach to nearby proteins, allowing for the identification and study of protein-lipid interactions. However, one limitation of this molecule is its instability, which can make it challenging to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-Diazirinyl-lyso-G(M1) in scientific research. One potential application is in studying the role of GM1 in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, this molecule could be used to identify novel drug targets for the treatment of various diseases. Finally, further research is needed to optimize the synthesis and stability of N-Diazirinyl-lyso-G(M1) for use in various experimental conditions.
Métodos De Síntesis
The synthesis of N-Diazirinyl-lyso-G(M1) involves several steps, starting with the isolation of GM1 from natural sources or through chemical synthesis. The lyso-GM1 molecule is then obtained by enzymatic hydrolysis of GM1, followed by the addition of a diazirine group to the lyso-GM1 molecule. The resulting compound is purified through various chromatography techniques to obtain a pure form of N-Diazirinyl-lyso-G(M1).
Aplicaciones Científicas De Investigación
N-Diazirinyl-lyso-G(M1) has been used in various scientific research applications due to its unique properties. One of the most significant applications of this molecule is in studying protein-lipid interactions. The diazirine group in N-Diazirinyl-lyso-G(M1) can be activated through UV light, allowing for the covalent attachment of the molecule to nearby proteins. This process can be used to identify and study the proteins that interact with GM1 in the cell membrane.
Propiedades
Número CAS |
131966-72-8 |
|---|---|
Nombre del producto |
N-Diazirinyl-lyso-G(M1) |
Fórmula molecular |
C67H108F3N5O31 |
Peso molecular |
1536.6 g/mol |
Nombre IUPAC |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |
Clave InChI |
RVTCMRFJLNUITD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Sinónimos |
5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside N-diazirinyl-lyso-G(M1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



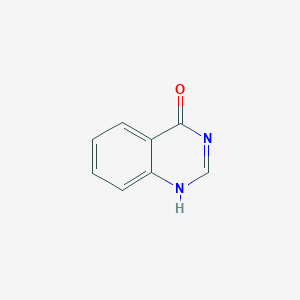
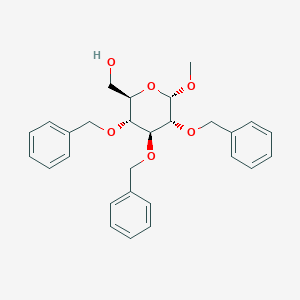
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
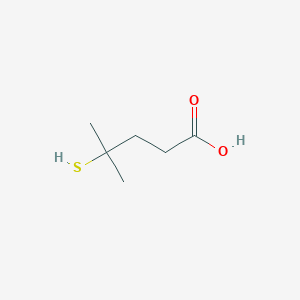
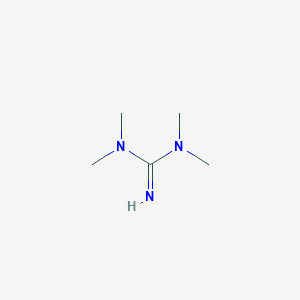
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
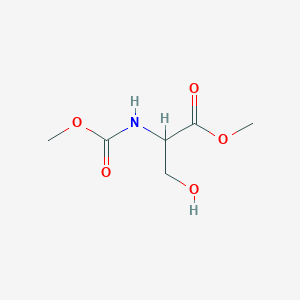
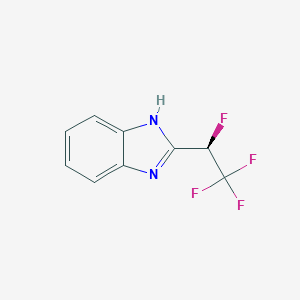
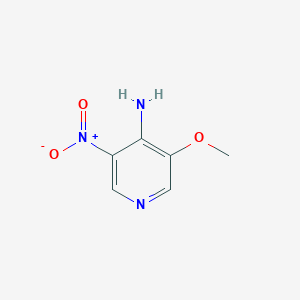
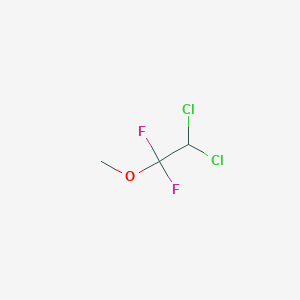
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
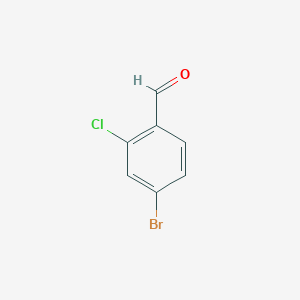
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)